3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with histamine receptors, particularly the h1 receptor . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions .
Mode of Action
For instance, the activation of the H1 receptor can lead to an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability .
Biochemical Pathways
Compounds that interact with histamine receptors can affect a variety of physiological processes, including allergic reactions .
Result of Action
Activation of h1 receptors can lead to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .
Action Environment
It’s known that environmental factors can influence the action of similar compounds, particularly in terms of how they interact with their targets .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histamine receptors, particularly the H1 receptor . This interaction is crucial as it influences the compound’s role in allergic reactions and inflammation. The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and leading to potential therapeutic effects.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of phosphatidase C through G proteins, leading to an increase in intracellular calcium levels . This cascade of events can result in various cellular responses, including changes in vasodilation, capillary permeability, and smooth muscle contraction. These effects are particularly relevant in the context of allergic reactions and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazine ring structure allows it to interact with histamine receptors, leading to the inhibition of histamine-mediated responses . Additionally, the compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory pathways. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and allergic responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, particularly in reducing inflammation and allergic reactions . At higher doses, there can be toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s metabolism can influence its efficacy and potential side effects. Studies have shown that the compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its therapeutic potential. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, thereby affecting its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
3-(2-aminoethyl)-7-chloro-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZABDVJLFRRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NN(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.